

"2-(2-Chloroacetyl)benzoic acid" potential research applications

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Compound of Interest

Compound Name: 2-(2-Chloroacetyl)benzoic acid

CAS No.: 127603-84-3

Cat. No.: B139106

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Executive Summary

2-(2-Chloroacetyl)benzoic acid (CAS 23416-69-5) is a bifunctional aromatic scaffold characterized by an ortho-positioned carboxylic acid and an electrophilic

-chloroacetyl moiety. This unique structural arrangement makes it a high-value intermediate in organic synthesis, particularly for the construction of fused nitrogen and oxygen heterocycles. Its primary utility lies in the synthesis of phthalazin-1(2H)-ones and isocoumarins, which serve as core pharmacophores in FDA-approved drugs such as Azelastine (antihistamine) and Olaparib (PARP inhibitor). This guide details the chemical reactivity, synthetic protocols, and medicinal chemistry applications of this versatile compound.^[1]

Chemical Profile & Reactivity

Property	Data
Chemical Name	2-(2-Chloroacetyl)benzoic acid
CAS Number	23416-69-5
Molecular Formula	C
	H
	ClO
Molecular Weight	198.60 g/mol
Appearance	White to off-white solid
Key Functional Groups	Carboxylic Acid (C-1), -Chloroketone (C-2)

Reactivity Analysis: The molecule possesses "dual-electrophile" character but with distinct selectivity profiles:

- -Chloroketone: Highly reactive toward soft nucleophiles (thiols, amines) via S₂ displacement. It also serves as a hard electrophile at the carbonyl carbon.
- Carboxylic Acid: Provides an intramolecular nucleophile (oxygen) for cyclization to isocoumarins or an electrophile (after activation) for amide formation.
- Cyclization Potential: The ortho relationship between the acid and the ketone facilitates rapid 5- or 6-membered ring formation, making it an ideal "pre-organized" scaffold for heterocycle synthesis.

Core Application: Synthesis of Phthalazinones

The most commercially significant application of **2-(2-chloroacetyl)benzoic acid** is the synthesis of 4-(chloromethyl)phthalazin-1(2H)-one. This intermediate retains the reactive alkyl chloride, allowing for further diversification at the 4-position—a critical feature for generating libraries of bioactive compounds.

Mechanistic Pathway

The reaction with hydrazine proceeds via a cascade sequence:

- Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.
- Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid (or carboxylate), eliminating water to close the pyridazine ring.
- Result: Formation of the stable phthalazinone core with the chloromethyl handle intact.

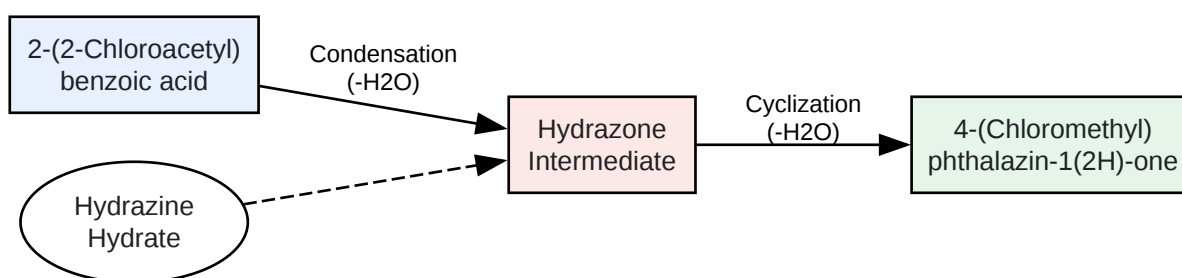


Figure 1: Cyclocondensation pathway to Phthalazinone core.

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Experimental Protocol: Synthesis of 4-(Chloromethyl)phthalazin-1(2H)-one

Note: This protocol is adapted for laboratory-scale synthesis (10 mmol scale).

Reagents:

- **2-(2-Chloroacetyl)benzoic acid** (1.99 g, 10 mmol)
- Hydrazine hydrate (80% aqueous solution, 0.75 g, ~12 mmol)
- Ethanol (absolute, 20 mL)
- Glacial acetic acid (catalytic, optional)

Procedure:

- **Dissolution:** In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **2-(2-chloroacetyl)benzoic acid** in ethanol (20 mL).
- **Addition:** Add hydrazine hydrate dropwise to the stirring solution at room temperature. A transient precipitate (hydrazone) may form.
- **Reflux:** Heat the reaction mixture to reflux (78 °C) for 3–5 hours. Monitor consumption of the starting material by TLC (System: Hexane/Ethyl Acetate 1:1).
- **Workup:** Cool the mixture to room temperature and then to 0 °C in an ice bath. The product typically precipitates as a white or pale yellow solid.
- **Isolation:** Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
- **Purification:** If necessary, recrystallize from ethanol/DMF.
- **Yield:** Expected yield is 85–95%.

Validation:

- **¹H NMR (DMSO-d₆):** Look for the disappearance of the ketone methylene singlet and the appearance of the phthalazinone NH (broad singlet >12 ppm) and the chloromethyl CH (singlet ~4.8 ppm).

Secondary Application: Isocoumarin Synthesis

2-(2-Chloroacetyl)benzoic acid serves as a precursor to 4-substituted isocoumarins (1H-isochromen-1-ones). The presence of the chlorine atom allows for unique substitution patterns that are difficult to access via standard homophthalic acid routes.

Synthetic Strategy

Under acidic or dehydrating conditions (e.g., H

SO

, Ac

O, or POCl

), the carboxylic acid oxygen attacks the ketone carbonyl (or its enol form), followed by dehydration.

- Direct Cyclization: Yields 3-(chloromethyl)isocoumarin (unstable) or 4-chloroisocoumarin derivatives depending on conditions.
- Nucleophilic Displacement First: Reacting the starting material with a nucleophile (e.g., a phenol or amine) before cyclization allows for the synthesis of 3-substituted isocoumarins.

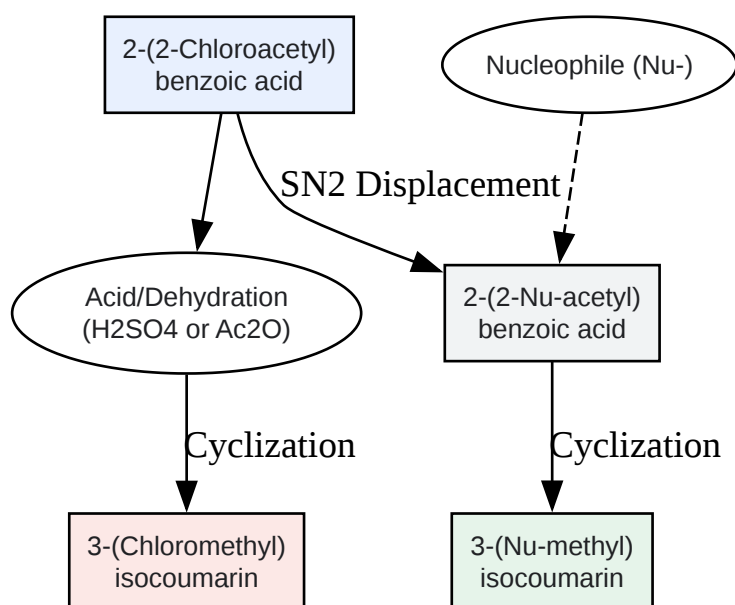


Figure 2: Divergent pathways to Isocoumarin derivatives.

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[2][3]

Medicinal Chemistry & Bioconjugation

Covalent Inhibition (Warhead Design)

The

-chloroketone moiety is a classic "warhead" for covalent drugs. It reacts irreversibly with nucleophilic cysteine residues in a target protein's active site.

- Application: Researchers can use **2-(2-chloroacetyl)benzoic acid** as a fragment to probe the "druggability" of cysteines in novel targets. The benzoic acid moiety provides binding affinity (via salt bridges or H-bonds), while the chloroketone locks the target.

Linker Chemistry

The chlorine atom is easily displaced by amines, making this molecule an excellent linker for PROTACs (Proteolysis Targeting Chimeras) or bioconjugates.

- Workflow:
 - React **2-(2-chloroacetyl)benzoic acid** with a secondary amine (Drug A).
 - Couple the carboxylic acid to an amine-functionalized E3 ligase ligand (Ligand B).
 - Result: A stable conjugate linked via a keto-amine spacer.

Safety & Handling

- Lachrymator Hazard: Like most -haloketones, this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.
- Skin Sensitizer: Direct contact can cause allergic dermatitis.
- Handling Protocol:
 - Always handle in a functioning chemical fume hood.
 - Wear double nitrile gloves and safety goggles.
 - Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23416-69-5, **2-(2-Chloroacetyl)benzoic acid**.

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Sources

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